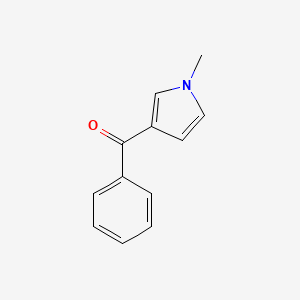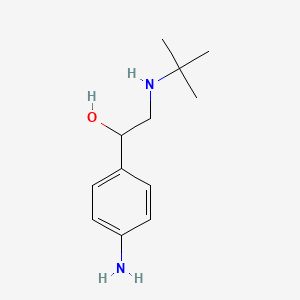
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
概要
説明
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines It is characterized by the presence of a tetrahydroisoquinoline core with two methyl groups attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves the Pictet-Spengler reaction. This reaction typically involves the condensation of a phenylethylamine derivative with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . For instance, the reaction of phenylethylamine with isobutyraldehyde in the presence of hydrochloric acid at elevated temperatures can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form iminium salts, which can further react to form various derivatives.
Reduction: Reduction reactions can convert the iminium intermediates back to the tetrahydroisoquinoline core.
Substitution: N-alkylation reactions can introduce different alkyl groups to the nitrogen atom of the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Alkyl halides and alkyl sulfonates are typical reagents for N-alkylation reactions.
Major Products Formed
The major products formed from these reactions include various N-alkylated tetrahydroisoquinoline derivatives and iminium salts .
科学的研究の応用
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurodegenerative diseases and cancer.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the two methyl groups at the third carbon atom.
3,4-Dihydroisoquinoline: Contains a double bond between the third and fourth carbon atoms.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Has a methyl group attached to the nitrogen atom.
Uniqueness
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of two methyl groups at the third carbon atom, which can influence its chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives .
特性
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)7-9-5-3-4-6-10(9)8-12-11/h3-6,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJQRZGEPZQDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450772 | |
| Record name | 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28459-83-8 | |
| Record name | 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1609894.png)










![N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide](/img/structure/B1609915.png)
